molecular formula C7H11N3 B7904643 1-(1-Methyl-1h-imidazol-4-yl)cyclopropan-1-amine

1-(1-Methyl-1h-imidazol-4-yl)cyclopropan-1-amine

Cat. No. B7904643
M. Wt: 137.18 g/mol
InChI Key: JNESDSJCNNIMQA-UHFFFAOYSA-N
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Patent
US08048887B2

Procedure details

1-Methyl-1H-imidazole-4-carbonitrile (0.5 g, 4.6 mmol, 1 eq) was dissolved in THF, and to which titanium isopropoxide (1.6 g, 5.6 mmol, 2.5 eq) was added dropwise over 15 minutes. The mixture was stirred for 15 minutes at room temperature, and then ethyl magnesium bromide (1.6 g, 11.5 mmol, 2.5 eq) was added at room temperature over 15 minutes. The reaction mixture was stirred for 1 h. BF3 etherate (0.8 g, 5.6 mmol, 2.2 eq) was added and the mixture stirred at room temperature for 1 h. 1 N NaOH solution was added to the mixture to bring the pH to 9-10. Reaction mass was filtered through CELITE® and the filtrate washed with DCM. The organic mixture was concentrated and the residue purified by flash chromatography on silica gel using 10% chloroform/methanol. Yield: 0.6 g 1H NMR (400 MHz, CDCl3): δ 0.97 (t, J=3.4 Hz, 2H), 1.00 (t, J=3.4 Hz, 2H), 3.63 (s, 3H), 7.28 (s, 1H), 7.31 (s, 1H). LCMS: (ES+) m/z=138.2 (M+H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0.8 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.6 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[C:5]([C:7]#[N:8])[N:4]=[CH:3]1.[CH2:9]([Mg]Br)[CH3:10].B(F)(F)F.[OH-].[Na+]>C1COCC1.CC(C)[O-].[Ti+4].CC(C)[O-].CC(C)[O-].CC(C)[O-]>[CH3:1][N:2]1[CH:6]=[C:5]([C:7]2([NH2:8])[CH2:10][CH2:9]2)[N:4]=[CH:3]1 |f:3.4,6.7.8.9.10|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
CN1C=NC(=C1)C#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.6 g
Type
reactant
Smiles
C(C)[Mg]Br
Step Three
Name
Quantity
0.8 g
Type
reactant
Smiles
B(F)(F)F
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
1.6 g
Type
catalyst
Smiles
CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 15 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
the mixture stirred at room temperature for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Reaction mass
FILTRATION
Type
FILTRATION
Details
was filtered through CELITE®
WASH
Type
WASH
Details
the filtrate washed with DCM
CONCENTRATION
Type
CONCENTRATION
Details
The organic mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the residue purified by flash chromatography on silica gel using 10% chloroform/methanol

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
CN1C=NC(=C1)C1(CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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